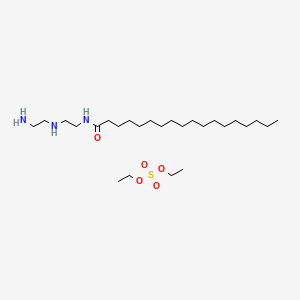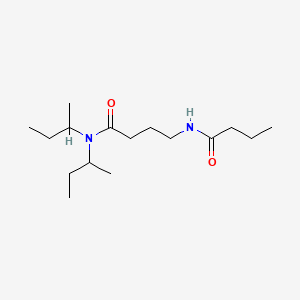
Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrazide group is substituted with an ethoxy-oxopropyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving the use of advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine compounds .
Scientific Research Applications
Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with specific molecular targets. The ethoxy-oxopropyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2-methylhydrazide: Similar structure but with one less methyl group.
Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-hydrazide: Lacks the dimethyl substitution.
Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-diethylhydrazide: Contains ethyl groups instead of methyl groups.
Uniqueness
Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
96804-52-3 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 3-[benzoyl(dimethylamino)amino]propanoate |
InChI |
InChI=1S/C14H20N2O3/c1-4-19-13(17)10-11-16(15(2)3)14(18)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
ZCKLQJHITPJXAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C(=O)C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate](/img/structure/B12701020.png)








